molecular formula C5H6FN3 B1270136 2-Fluoro-6-hydrazinopyridine CAS No. 80714-39-2

2-Fluoro-6-hydrazinopyridine

Cat. No. B1270136
Key on ui cas rn: 80714-39-2
M. Wt: 127.12 g/mol
InChI Key: GESCDDOSISTEKA-UHFFFAOYSA-N
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Patent
US04400516

Procedure details

A solution was prepared by admixing 55 g (0.43 m) of 2-hydrazino-6-fluoropyridine in 240 ml of water with 40 g of concentrated hydrochloric acid in 60 ml of water. The mixture was stirred at 35° C. until a clear solution formed. To this reaction mixture was added 37 g (0.46 ml) of potassium cyanate in 100 ml of water. After the addition was completed, the reaction mixture was stirred for 21/2 hours at room temperature and then cooled to 10° C. on an ice bath. The 2-(6-fluoro-2-pyridinyl)hydrazinecarboxamide product was isolated by filtration and washed with methylene chloride in quantitative yield. The product melted at 210°-212° C. and upon analysis, was found to have carbon, hydrogen and nitrogen contents of 42.42, 4.23 and 32.83 percent, respectively, as compared with the theoretical contents of 42.35, 4.14 and 32.93 percent, respectively, as calculated for the above named compound.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
0.46 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
240 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[N:4]=1)[NH2:2].Cl.[O-:11][C:12]#[N:13].[K+]>O>[F:9][C:5]1[N:4]=[C:3]([NH:1][NH:2][C:12]([NH2:13])=[O:11])[CH:8]=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
N(N)C1=NC(=CC=C1)F
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
Cl
Step Three
Name
potassium cyanate
Quantity
0.46 mL
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
240 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 35° C. until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution was prepared
CUSTOM
Type
CUSTOM
Details
formed
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 21/2 hours at room temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C. on an ice bath

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC(=N1)NNC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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